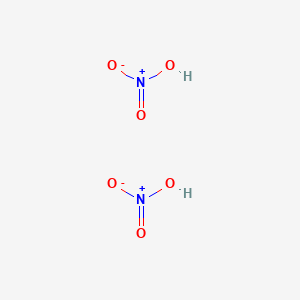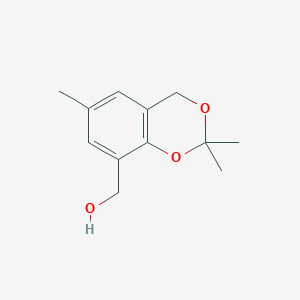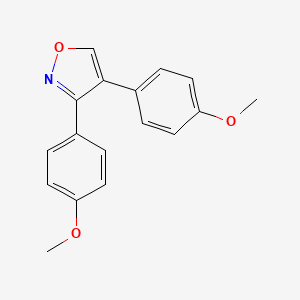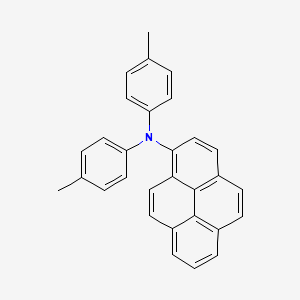
N,N-Bis(4-methylphenyl)pyren-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-methylphenyl)pyren-1-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a pyrene core substituted with two 4-methylphenyl groups at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-methylphenyl)pyren-1-amine typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting pyrene-1-amine with 4-methylphenyl halides in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a base like sodium tert-butoxide. The reaction is usually conducted in an inert atmosphere, such as argon, and at elevated temperatures around 120°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bis(4-methylphenyl)pyren-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(4-methylphenyl)pyren-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Wirkmechanismus
The mechanism of action of N,N-Bis(4-methylphenyl)pyren-1-amine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can affect the electronic properties of the compound, making it useful in various applications such as fluorescence imaging and optoelectronics. The pathways involved include the modulation of electronic states and energy transfer processes.
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(4-methylphenyl)aniline: Similar structure but lacks the pyrene core.
N,N-Bis(4-methylphenyl)naphthylamine: Contains a naphthalene core instead of pyrene.
N,N-Bis(4-methoxyphenyl)pyren-1-amine: Similar structure with methoxy groups instead of methyl groups.
Uniqueness: N,N-Bis(4-methylphenyl)pyren-1-amine is unique due to its pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and high stability .
Eigenschaften
CAS-Nummer |
131625-67-7 |
|---|---|
Molekularformel |
C30H23N |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
N,N-bis(4-methylphenyl)pyren-1-amine |
InChI |
InChI=1S/C30H23N/c1-20-6-14-25(15-7-20)31(26-16-8-21(2)9-17-26)28-19-13-24-11-10-22-4-3-5-23-12-18-27(28)30(24)29(22)23/h3-19H,1-2H3 |
InChI-Schlüssel |
JDNBBPWIBVHESD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)

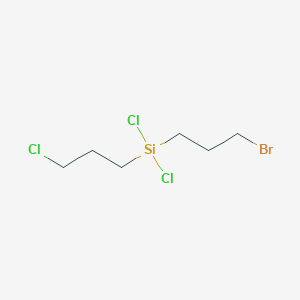
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)

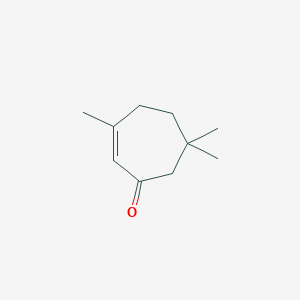
![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)
